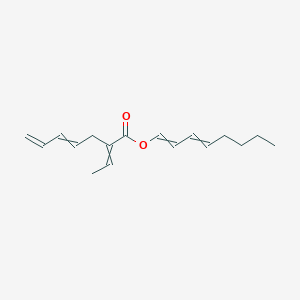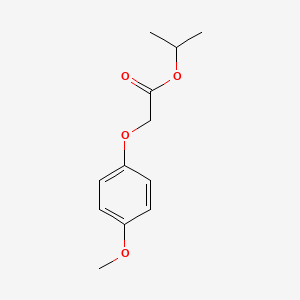![molecular formula C6H14N4O4 B14355651 N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide CAS No. 91784-19-9](/img/structure/B14355651.png)
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is a complex organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts, often associated with their potential carcinogenic properties. This compound, in particular, is characterized by its unique structure, which includes both nitroso and hydroxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide typically involves the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite under solvent-free conditions, which provides a broad substrate scope and excellent yields . The reaction conditions are generally mild, avoiding the need for metals or acids, making the process more environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitrosation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite or similar nitrosating agents is common, with careful control of reaction parameters to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitrosamines.
Wissenschaftliche Forschungsanwendungen
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of nitrosation reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, although its carcinogenic properties necessitate caution.
Industry: Utilized in the production of other nitrosamine compounds and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide involves its interaction with molecular targets such as DNA and proteins. The nitroso group can form adducts with nucleophilic sites on these biomolecules, potentially leading to mutagenic or carcinogenic effects. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodiisopropanolamine
- N-Nitroso-flecainide
- N-Nitroso-masitinib
Uniqueness
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is unique due to its specific combination of nitroso and hydroxyl functional groups This combination imparts distinct chemical reactivity and biological activity, setting it apart from other nitrosamines
Eigenschaften
CAS-Nummer |
91784-19-9 |
|---|---|
Molekularformel |
C6H14N4O4 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
N-[2,3-dihydroxy-4-[methyl(nitroso)amino]butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N4O4/c1-9(7-13)3-5(11)6(12)4-10(2)8-14/h5-6,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VALUYZDZDZOMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C(CN(C)N=O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)

![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)



![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)


![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
